2-Bromo-1-(3,4-dihydroxyphenyl)ethanone

Catalog No.
S3552404
CAS No.
40131-99-5
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3,4-dihydroxyphenyl)ethanone

CAS Number

40131-99-5

Product Name

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone

IUPAC Name

2-bromo-1-(3,4-dihydroxyphenyl)ethanone

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2

InChI Key

OULYGWRDONPKAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CBr)O)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)O)O

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO3C_8H_7BrO_3. It features a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with hydroxyl groups at the 3 and 4 positions. This compound is characterized by its unique structural properties, which include a bromo substituent and two hydroxyl groups that contribute to its reactivity and potential biological activity .

  • Oxidation: The hydroxyl groups can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols) under suitable conditions.

These reactions typically occur in various environments, including acidic or basic conditions, and may involve solvents such as ethanol or dichloromethane, often utilizing catalysts like palladium or platinum .

The biological activity of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone is linked to its structural features. The hydroxyl groups facilitate hydrogen bonding and interactions with biological molecules, potentially modulating the activity of enzymes and receptors. This compound may exhibit antioxidant properties and could influence various signaling pathways due to its ability to interact with cellular components .

The synthesis of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone generally involves the bromination of 3,4-dihydroxyacetophenone. A common method includes:

  • Reagents: Bromine is used as the brominating agent.
  • Solvent: Acetic acid or chloroform serves as the solvent.
  • Conditions: The reaction is typically conducted under reflux to ensure complete bromination.

In industrial settings, methods may be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity .

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone finds applications in various fields:

  • Pharmaceuticals: It may serve as a precursor in the synthesis of biologically active compounds.
  • Research: Used in studies related to enzyme inhibition and antioxidant activity.
  • Material Science: Potential applications in developing new materials with specific chemical properties due to its unique structure .

Interaction studies involving 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone focus on its biochemical interactions. Research indicates that it can modulate the activity of certain enzymes and receptors, which could lead to therapeutic applications. These studies are crucial for understanding how this compound can be utilized in drug design and development .

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone can be compared with other structurally similar compounds:

Compound NameStructural Features
2-Bromo-1-(3,5-dihydroxyphenyl)ethanoneSimilar bromo and hydroxyl substitutions
2-Bromo-1-(4-hydroxyphenyl)ethanoneDifferent substitution pattern on the phenyl ring
2-Chloro-1-(3,4-dihydroxyphenyl)ethanoneChlorine instead of bromine

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of bromine and hydroxyl groups in 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone imparts distinct chemical and biological properties that differentiate it from these related compounds .

XLogP3

2.3

Dates

Modify: 2023-07-26

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